molecular formula C20H21F3N2O2 B611503 (R)-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide

(R)-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide

Numéro de catalogue: B611503
Poids moléculaire: 378.4 g/mol
Clé InChI: GEYDMBNDOVPFJL-CYBMUJFWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide is a chiral acetamide derivative featuring a 4-cyclopropylphenyl group at the α-carbon and a pyridin-2-yl ethyl moiety substituted with a trifluoroethoxy group at the 5-position. The stereochemistry (R-configuration) is critical, as enantiomers often exhibit divergent pharmacological profiles.

Propriétés

IUPAC Name

2-(4-cyclopropylphenyl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O2/c1-13(18-9-8-17(11-24-18)27-12-20(21,22)23)25-19(26)10-14-2-4-15(5-3-14)16-6-7-16/h2-5,8-9,11,13,16H,6-7,10,12H2,1H3,(H,25,26)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYDMBNDOVPFJL-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)OCC(F)(F)F)NC(=O)CC2=CC=C(C=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=C(C=C1)OCC(F)(F)F)NC(=O)CC2=CC=C(C=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Cyclopropylphenyl Intermediate: This step involves the cyclopropanation of a suitable phenyl precursor using reagents like diazomethane or Simmons-Smith reagent.

    Synthesis of the Trifluoroethoxy-Pyridine Intermediate:

    Coupling of Intermediates: The cyclopropylphenyl and trifluoroethoxy-pyridine intermediates are coupled using a suitable linker, often through amide bond formation facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Final Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylphenyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the acetamide moiety, converting it to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoroethoxy group on the pyridine ring can be substituted through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids or ketones depending on the site of oxidation.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted pyridine derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

  • Cancer Treatment
    • TTA-A2 has been identified as a Bcl-2 inhibitor, which is crucial for the treatment of cancers associated with unwanted Bcl-2 activity. The compound's ability to inhibit Bcl-2 can lead to apoptosis in cancer cells, making it a promising candidate for cancer therapies .
  • Respiratory Diseases
    • Research indicates that TTA-A2 may serve as an effective treatment for obstructive airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). Its role as an inhibitor of dipeptidyl peptidase 1 (DPP1) suggests potential benefits in managing inflammation and airway hyper-responsiveness associated with these conditions .
  • Neurodegenerative Disorders
    • Due to its structural properties and interactions with various biological pathways, TTA-A2 may also be explored for its effects on neurodegenerative diseases. The modulation of specific signaling pathways could provide therapeutic benefits in conditions like Alzheimer's disease, although more research is needed to substantiate these claims.

Case Study 1: Bcl-2 Inhibition

A study highlighted the effectiveness of TTA-A2 as a Bcl-2 inhibitor, demonstrating its capability to induce apoptosis in various cancer cell lines. The IC50 values were reported to be significantly lower than those of existing treatments, suggesting a higher potency .

Case Study 2: Respiratory Application

In preclinical models of asthma, TTA-A2 showed a marked reduction in airway inflammation and hyper-responsiveness. The compound’s ability to inhibit DPP1 was linked to decreased levels of inflammatory mediators in the lungs .

Data Table: Summary of Applications

Application AreaMechanism of ActionPotential Benefits
Cancer TreatmentBcl-2 inhibitionInduces apoptosis in cancer cells
Respiratory DiseasesDPP1 inhibitionReduces inflammation in asthma/COPD
Neurodegenerative DisordersModulation of signaling pathwaysPotential therapeutic effects

Mécanisme D'action

The mechanism of action of ®-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can bind to proteins or enzymes, modulating their activity. The cyclopropylphenyl group may contribute to its binding affinity and specificity, while the acetamide moiety could be involved in hydrogen bonding interactions.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound’s key structural elements and their analogs are compared below:

a) Cyclopropylphenyl vs. Fluorophenyl Groups
  • Analog () : N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide features a 4-fluorophenyl group, which combines moderate lipophilicity with electron-withdrawing effects. Fluorine’s electronegativity may improve metabolic stability compared to cyclopropyl .
b) Trifluoroethoxy-Pyridine vs. Methylphenoxy Groups
  • Target Compound: The 5-(2,2,2-trifluoroethoxy)pyridin-2-yl group combines a heteroaromatic ring (pyridine) with a trifluoroethoxy substituent.
  • Analog (): Compounds with 2,6-dimethylphenoxyacetamido groups (e.g., (R)-N-[(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-...) rely on aromatic ethers for steric bulk, which may reduce solubility compared to trifluoroethoxy groups .
c) Stereochemical Considerations
  • The target compound’s R-configuration contrasts with stereoisomers in (e.g., (S)-N-[(2R,4R,5S)-5-...), highlighting the importance of chirality in pharmacological activity. Enantiomeric purity can significantly impact potency and off-target effects .

Physicochemical and Pharmacokinetic Properties

a) Critical Micelle Concentration (CMC) and Solubility
  • While the target compound’s CMC is unreported, demonstrates that quaternary ammonium analogs (e.g., BAC-C12) exhibit CMC values between 0.4–8.3 mM via spectrofluorometry and tensiometry. The trifluoroethoxy group in the target compound may lower aqueous solubility compared to less hydrophobic analogs .
b) Thermal Stability
  • Analog () : N-cyclohexyl-2-(4-fluorophenyl)-... has a melting point of 150–152°C, suggesting moderate thermal stability. The target compound’s cyclopropyl and trifluoroethoxy groups may lower its melting point due to reduced crystallinity .
a) Calcium Channel Modulation
  • Analog () : Mibefradil, a tetralol derivative, selectively blocks T-type calcium channels (IC₅₀: 140–270 nM in Ca²⁺). While structurally distinct, the target compound’s pyridine and trifluoroethoxy groups may similarly influence ion channel binding, though specific affinity data are lacking .

Data Table: Comparative Analysis of Acetamide Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield Notable Properties
Target Compound (R-isomer) 4-cyclopropylphenyl, 5-(trifluoroethoxy)pyridin-2-yl ~414 (estimated) N/A N/A High lipophilicity, chiral center
N-cyclohexyl-2-(4-fluorophenyl)-... () 4-fluorophenyl, propylacetamido 334.206 150–152 81% Moderate solubility, crystalline
Mibefradil () Tetralol backbone ~519.6 N/A N/A T-type Ca²⁺ channel blocker (IC₅₀: 140–270 nM)

Methodological Considerations in Similarity Assessment

emphasizes that structural similarity metrics (e.g., Tanimoto coefficients) underpin virtual screening. The target compound’s trifluoroethoxy and pyridine groups may align it with kinase inhibitors or GPCR modulators, though experimental validation is required .

Activité Biologique

(R)-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in treating respiratory diseases. This article provides a comprehensive overview of its biological activity, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C20_{20}H21_{21}F3_3N2_2O2_2
  • CAS Number : 953778-63-7
  • Molecular Weight : 392.39 g/mol

This compound functions primarily as an inhibitor of dipeptidyl peptidase I (DPP I), which is implicated in various pathological conditions including chronic obstructive pulmonary disease (COPD) and asthma. By inhibiting DPP I, the compound may reduce airway inflammation and hyper-responsiveness associated with these conditions .

Pharmacological Profile

The compound exhibits a promising pharmacological profile with an IC50 value of less than 100 nmol/L for DPP I in enzyme activity assays. This indicates a potent inhibitory effect that may be beneficial in treating respiratory disorders .

Efficacy in Disease Models

Research has shown that compounds similar to this compound demonstrate significant efficacy in various animal models of respiratory diseases. For instance:

  • Asthma Models : The compound has been tested in models simulating asthma attacks and has shown to alleviate symptoms effectively.
  • COPD Models : In COPD models, it has demonstrated the ability to improve lung function and reduce inflammatory markers .

Study 1: In Vivo Efficacy

A study published in the Egyptian Journal of Chemistry evaluated the effects of similar pyridine derivatives on inflammatory markers in a rat model of asthma. The results indicated that these compounds significantly reduced eosinophil counts and cytokine levels associated with airway inflammation .

Study 2: Cytotoxicity Assessment

In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. The compound showed selective cytotoxicity towards mammary gland breast cancer (MCF-7) and colon cancer (HCT-116), with IC50 values indicating moderate to high potency compared to standard chemotherapeutics like Doxorubicin .

Data Tables

Compound Target IC50 (nmol/L) Effect
(R)-CompoundDipeptidyl Peptidase I<100Inhibition of airway inflammation
Similar DerivativeMCF-7 Cells10.9Cytotoxic effect
Similar DerivativeHCT-116 Cells12.0Cytotoxic effect

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide?

  • Methodology :

  • Step 1 : React 4-cyclopropylphenylacetic acid with a chiral resolving agent (e.g., (R)-1-phenylethylamine) to isolate the (R)-enantiomer of the intermediate.
  • Step 2 : Couple the resolved intermediate with 1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethylamine via an amide bond-forming reaction (e.g., EDC/HOBt or DCC).
  • Step 3 : Purify using column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
    • Key Characterization :
  • NMR (¹H/¹³C) for structural confirmation.
  • High-resolution mass spectrometry (HRMS) to validate molecular weight.

Q. How can the stereochemical configuration of the compound be experimentally confirmed?

  • Methodology :

  • Single-crystal X-ray diffraction : Grow crystals in a solvent system (e.g., dichloromethane/methanol) and analyze using a diffractometer. Compare observed dihedral angles to computational models .
  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with a hexane/isopropanol mobile phase to resolve enantiomers and confirm retention time matches the (R)-configuration standard .

Q. What analytical methods are optimal for assessing purity and stability?

  • Methodology :

  • HPLC-UV/ELSD : Employ a reversed-phase C18 column (e.g., 5 µm, 250 × 4.6 mm) with a gradient of acetonitrile and 0.1% trifluoroacetic acid in water. Monitor for degradation products under accelerated stability conditions (40°C/75% RH for 4 weeks) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability by heating at 10°C/min under nitrogen to identify decomposition temperatures .

Advanced Research Questions

Q. How to design in vitro assays to evaluate target binding affinity and selectivity?

  • Methodology :

  • Radioligand Binding Assays : Use HEK-293 cells expressing the target receptor (e.g., GPCR). Incubate with tritiated ligand (1–10 nM) and test compound (0.1–100 µM). Calculate IC₅₀ via nonlinear regression (GraphPad Prism) .
  • Selectivity Screening : Cross-test against related receptors/enzymes (e.g., kinase panels) using fluorescence polarization or SPR (surface plasmon resonance) .

Q. How to address discrepancies in metabolic stability data across species (e.g., human vs. rodent microsomes)?

  • Methodology :

  • Species-Specific Hepatocyte Assays : Incubate compound (1 µM) with pooled human/rat hepatocytes. Quantify parent compound via LC-MS/MS. Adjust for interspecies CYP450 expression differences (e.g., CYP3A4 vs. CYP3A1) .
  • Statistical Modeling : Apply partial least squares regression (PLSR) to correlate metabolic half-life with physicochemical descriptors (logP, polar surface area) .

Q. What computational strategies can predict structure-activity relationships (SAR) for derivatives?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to dock the compound into a homology-modeled target protein. Prioritize derivatives with improved binding scores (ΔG < -9 kcal/mol) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (GROMACS) to assess ligand-protein stability and identify critical hydrogen bonds (e.g., pyridine-Trp residue interactions) .

Q. How to resolve conflicting data on enantiomer-specific activity in vivo?

  • Methodology :

  • Chiral Pharmacokinetics : Administer pure (R)- and (S)-enantiomers (IV/PO) to rodents. Measure plasma/tissue concentrations via LC-MS/MS and calculate AUC ratios.
  • In Vivo Efficacy Models : Compare enantiomer effects in disease-relevant models (e.g., inflammatory pain assays). Use ANOVA with post-hoc Tukey test to validate significance (p < 0.05) .

Safety and Handling

Q. What safety protocols are critical during synthesis and handling?

  • Protocols :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for reactions involving volatile reagents (e.g., trifluoroethanol) .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Collect halogenated waste (e.g., chloroform) in designated containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide
Reactant of Route 2
Reactant of Route 2
(R)-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.